3-amino-5H-pyrimido[5,4-b]indol-4-one

Catalog No.
S570604
CAS No.
110963-32-1
M.F
C10H8N4O
M. Wt
200.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-5H-pyrimido[5,4-b]indol-4-one

CAS Number

110963-32-1

Product Name

3-amino-5H-pyrimido[5,4-b]indol-4-one

IUPAC Name

3-amino-5H-pyrimido[5,4-b]indol-4-one

Molecular Formula

C10H8N4O

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2

InChI Key

BJLPBOXGVIESSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N

3-amino-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound characterized by a fused pyrimidine and indole structure. Its molecular formula is C10H8N4O, and it features a pyrimidine ring fused to an indole system, which is significant in medicinal chemistry due to its diverse biological activities. The compound exhibits a unique arrangement of nitrogen and carbon atoms that contributes to its potential pharmacological properties.

The chemical reactivity of 3-amino-5H-pyrimido[5,4-b]indol-4-one is notable in various synthetic pathways. For instance, reactions involving isocyanates lead to the formation of 3-aryl-1H-pyrimido[5,4-b]indole derivatives. These reactions can yield compounds such as 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones through interactions with isothiocyanates and cyanamides, showcasing the compound's versatility in organic synthesis .

Research indicates that 3-amino-5H-pyrimido[5,4-b]indol-4-one possesses significant biological activities. It has been studied for its potential as a selective modulator of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further investigation in drug development aimed at treating inflammatory diseases and other conditions related to immune system dysregulation .

Several synthesis methods have been developed for 3-amino-5H-pyrimido[5,4-b]indol-4-one. Common approaches include:

  • Condensation Reactions: Utilizing methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates or isothiocyanates.
  • Cyclization Techniques: Employing reactions that facilitate the formation of the pyrimidine ring fused with the indole structure.
  • Multi-step Synthesis: Involving various reagents such as cyanamides and thioisocyanates to yield substituted derivatives .

The applications of 3-amino-5H-pyrimido[5,4-b]indol-4-one are primarily in medicinal chemistry and drug development. Its potential as an anti-inflammatory agent and immunomodulator makes it a subject of interest for pharmaceutical research. Furthermore, its unique structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Interaction studies have shown that 3-amino-5H-pyrimido[5,4-b]indol-4-one can modulate immune responses by influencing TLR4 signaling pathways. These studies are crucial for understanding how the compound interacts at the molecular level with biological receptors, which can inform future therapeutic strategies targeting immune-related disorders .

Several compounds share structural similarities with 3-amino-5H-pyrimido[5,4-b]indol-4-one, including:

Compound NameStructureUnique Features
3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-oneSimilar fused ring systemChlorine substitution enhances lipophilicity
3-amino-1H-indole derivativesIndole coreVaried biological activities depending on substitution
Substituted pyrimido[5,4-b]indolesPyrimido-indole fusionDiverse pharmacological profiles based on substituents

These compounds demonstrate varying degrees of biological activity and synthetic accessibility, highlighting the uniqueness of 3-amino-5H-pyrimido[5,4-b]indol-4-one within this class of heterocycles.

The cyclocondensation methodology represents one of the most established routes for constructing the pyrimido[5,4-b]indol-4-one scaffold, with ethyl 3-aminoindole-2-carboxylate serving as a versatile precursor [13] [17]. This approach leverages the inherent reactivity of the amino functionality and carboxylate ester to facilitate ring closure through nucleophilic attack and subsequent cyclization [4] [17].

The fundamental reaction mechanism involves initial condensation of ethyl 3-aminoindole-2-carboxylate with formamide or carbamidic chloride hydrochloride under elevated temperatures [17] [13]. Research has demonstrated that the cyclization proceeds through formation of an intermediate thioureidoindole when using isothiocyanate precursors, followed by ring closure to generate the desired pyrimidoindolone core [13] [1]. The reaction typically requires heating at temperatures ranging from 110 to 120 degrees Celsius in solvents such as dimethyl sulfoxide or ethanol [13] [17].

Experimental protocols have established optimal conditions for this transformation [17] [13]. The synthesis begins with 2-aminobenzonitrile, which undergoes reaction with ethyl bromoacetate to yield ethyl 2-((2-cyanophenyl)amino)acetate, followed by base-catalyzed ring closure to afford the aminoindole intermediate [13]. Subsequent treatment with carbamidic chloride hydrochloride in dimethyl sulfoxide at 120 degrees Celsius provides the 2-amino-4-oxo-pyrimido[4,5-b]indole framework [29].

Table 1: Cyclocondensation Reaction Conditions and Yields

Starting MaterialReagentTemperature (°C)Time (h)SolventYield (%)Reference
Ethyl 3-aminoindole-2-carboxylateFormamide1700.5Neat81 [24]
Ethyl 2-aminoindole-3-carboxylateCarbamidic chloride HCl1203-4DMSO75-85 [17]
3-Aminoindole derivativeTriethyl orthoformate1106EtOH78 [29]

The regioselectivity of the cyclocondensation is influenced by the substitution pattern on the indole ring [17] [29]. Electron-donating substituents enhance the nucleophilicity of the amino group, promoting efficient cyclization, while electron-withdrawing groups may require extended reaction times or elevated temperatures [29] [17]. The methodology has been successfully extended to prepare various substituted derivatives through appropriate choice of starting materials and reaction conditions [17] [24].

Isothiocyanate-Mediated Annulation Strategies

Isothiocyanate-mediated annulation represents a powerful strategy for constructing pyrimidoindolone scaffolds through sequential nucleophilic addition and cyclization reactions [13] [6]. This methodology exploits the electrophilic nature of the isothiocyanate carbon to facilitate formation of thiourea intermediates, which subsequently undergo ring closure to generate the desired heterocyclic framework [6] [7].

The reaction mechanism involves initial nucleophilic attack of the amino group of ethyl 3-aminoindole-2-carboxylate on the electrophilic carbon of the isothiocyanate [13] [6]. This process generates a thiourea intermediate that is stabilized through hydrogen bonding interactions [6] [7]. Subsequent intramolecular cyclization occurs through nucleophilic attack of the thiourea nitrogen on the ester carbonyl, leading to elimination of ethanol and formation of the pyrimidoindolone ring system [13] [6].

Research has demonstrated that the choice of isothiocyanate significantly influences reaction outcomes [13] [6]. Phenyl isothiocyanate provides excellent yields under reflux conditions in ethanol, typically requiring 6 hours for complete conversion [13]. Aliphatic isothiocyanates generally exhibit lower reactivity and may require extended reaction times or elevated temperatures [6] [27]. The reaction tolerance extends to various functional groups, including halogenated aromatics and heterocyclic isothiocyanates [27] [6].

Table 2: Isothiocyanate Annulation Reaction Data

IsothiocyanateSolventTemperature (°C)Time (h)Yield (%)Product CharacteristicsReference
Phenyl isothiocyanateEthanol786753-Phenyl-2-thioxo derivative [13]
Cyclohexyl isothiocyanateEthanol788Quantitative3-Cyclohexyl derivative [13]
Phenethyl isothiocyanateEthanol7812613-Phenethyl derivative [13]
Aromatic isothiocyanatesAcetone60370-82Various substituted products [6]

The methodology offers excellent regioselectivity, with cyclization occurring exclusively at the desired position to generate the pyrimido[5,4-b]indolone framework [13] [6]. Competitive reactions such as hydrolysis or polymerization are minimized under optimized conditions [6] [27]. The versatility of this approach enables preparation of diverse structural analogs through variation of the isothiocyanate component [13] [27].

Polyphosphoric Acid-Catalyzed Ring Closure Techniques

Polyphosphoric acid has emerged as a highly effective catalyst for promoting ring closure reactions in the synthesis of pyrimidoindolone derivatives [13] [15]. This methodology leverages the dual functionality of polyphosphoric acid as both a dehydrating agent and acid catalyst to facilitate intramolecular cyclization reactions [15] [36].

The mechanism of polyphosphoric acid-catalyzed ring closure involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center [15] [36]. Simultaneously, polyphosphoric acid promotes dehydration through formation of mixed anhydride intermediates, driving the cyclization reaction toward completion [15] [12]. Research has demonstrated that the phosphoric acid content significantly influences reaction efficiency, with higher phosphorus pentoxide concentrations providing enhanced dehydrating capability [15] [36].

Experimental studies have established optimal conditions for polyphosphoric acid-mediated cyclization [13] [36]. Treatment of thioureidoindole intermediates with polyphosphoric acid at 110 degrees Celsius for 3.5 hours provides excellent yields of the desired pyrimidoindolone products [13]. The reaction proceeds through formation of benzoic-phosphoric anhydride and benzoic-polyphosphoric anhydride intermediates, which facilitate subsequent ring closure [15] [36].

Table 3: Polyphosphoric Acid Cyclization Conditions

SubstratePPA Amount (equiv)Temperature (°C)Time (h)Yield (%)ProductReference
Thioureidoindole derivativeExcess1103.5Quantitative3-Cyclohexyl-2-thioxo product [13]
Benzoic acid substrate2Reflux784Cyclized product [36]
Mixed substrate4150550-84Various products [36]
Aromatic precursor6110375-95Ring-closed derivatives [37]

The polyphosphoric acid methodology demonstrates excellent functional group tolerance, accommodating various substituents on both the indole and pyrimidine rings [13] [36]. Electron-rich aromatics typically provide higher yields compared to electron-deficient systems [36] [37]. The technique has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparative applications [36] [37].

Temperature optimization studies reveal that reaction efficiency is maximized in the range of 100-150 degrees Celsius [36] [37]. Lower temperatures result in incomplete conversion, while excessive heating may lead to decomposition or side product formation [36]. The reaction time can be significantly reduced through microwave irradiation, providing comparable yields in shortened timeframes [37] [23].

Solvent Effects on Reaction Yield and Purity

Solvent selection plays a crucial role in determining reaction outcomes for pyrimidoindolone synthesis, influencing both yield and product purity through various mechanisms including solvation, polarity effects, and hydrogen bonding interactions [21] [32]. Comprehensive studies have established clear correlations between solvent properties and reaction efficiency [21] [32].

Polar protic solvents such as ethanol and methanol generally provide favorable conditions for cyclocondensation reactions [13] [21]. These solvents facilitate proton transfer processes essential for ring closure while providing adequate solvation of ionic intermediates [21] [32]. Research demonstrates that ethanol offers optimal balance between reactivity and selectivity for isothiocyanate-mediated annulations [13] [21]. The hydrogen bonding capability of protic solvents stabilizes transition states, lowering activation barriers and enhancing reaction rates [21] [32].

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide exhibit distinct advantages for certain transformations [13] [21]. These solvents provide enhanced solvation of charged intermediates while avoiding competitive hydrogen bonding that might interfere with reaction pathways [21] [32]. Dimethyl sulfoxide has proven particularly effective for carbamidic chloride-mediated cyclizations, providing yields exceeding 80 percent under optimized conditions [13] [17].

Table 4: Solvent Effects on Reaction Yield and Selectivity

SolventPolarity IndexDielectric ConstantYield (%)Reaction Time (h)Product Purity (%)Reference
Ethanol5.224.375-856-892-95 [13] [21]
Methanol5.132.770-805-790-93 [21] [32]
DMSO7.246.780-903-495-98 [13] [21]
DMF6.436.775-824-688-92 [21] [36]
Acetonitrile5.837.565-758-1285-90 [21] [32]
Toluene2.42.445-6012-2475-85 [32] [33]

Nonpolar solvents such as toluene and hexane generally provide lower yields due to inadequate solvation of polar intermediates and transition states [32] [33]. However, these solvents may offer advantages in specific cases where side reactions involving polar species need to be minimized [32] [33]. The reduced reactivity in nonpolar media can sometimes enhance selectivity by suppressing unwanted pathways [32] [33].

Mixed solvent systems have demonstrated particular utility for optimizing reaction conditions [36] [21]. Combinations of dimethylformamide and methanol provide synergistic effects, combining the solvating power of the aprotic component with the hydrogen bonding capability of the protic solvent [36] [21]. Research indicates that dimethylformamide-methanol mixtures in 4:1 ratios provide optimal conditions for polyphosphoric acid-catalyzed cyclizations [36].

Microwave-assisted synthesis in various solvents has revealed additional insights into solvent effects [24] [37]. Polar solvents that couple efficiently with microwave radiation provide enhanced heating rates and improved reaction kinetics [24] [37]. Dimethyl sulfoxide and dimethylformamide are particularly effective under microwave conditions, enabling reaction completion in minutes rather than hours [24] [37].

Nuclear magnetic resonance spectroscopy represents the most informative structural characterization technique for 3-amino-5H-pyrimido[5,4-b]indol-4-one, providing detailed insights into the molecular framework through both proton (¹H NMR) and carbon-13 (¹³C NMR) spectral data. The spectroscopic analysis reveals distinctive chemical shift patterns that are characteristic of the fused pyrimidine-indole heterocyclic system [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of 3-amino-5H-pyrimido[5,4-b]indol-4-one exhibits several characteristic resonance patterns in deuterated dimethyl sulfoxide (DMSO-d₆) solution. The most downfield signals appear as broad singlets between 11.50-12.17 ppm, attributed to the exchangeable indole nitrogen-hydrogen (NH) protons [1] [2]. These signals demonstrate the typical chemical shift range for indole NH protons, which are significantly deshielded due to the electron-withdrawing nature of the fused pyrimidine ring system.

Aromatic proton resonances manifest as complex multiplets spanning 7.50-8.59 ppm, encompassing both the indole benzene ring protons and the pyrimidine ring protons [1] [2]. The indole and pyrimidine aromatic protons appear in overlapping multiplets between 7.09-7.61 ppm, reflecting the aromatic character of the fused heterocyclic system. The chemical shifts in this region are consistent with substituted indole derivatives and pyrimidine-containing heterocycles reported in the literature [3] [4].

Aliphatic proton signals are observed at lower field positions, with N-methyl and methylene groups typically appearing as singlets between 3.28-4.13 ppm and as triplets or multiplets between 2.87-3.87 ppm [1] [2]. The amino group protons (3-NH₂) are often observed as exchangeable broad signals, though their exact chemical shift position may vary depending on hydrogen bonding interactions and solvent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. Carbonyl carbon resonances appear in the characteristic downfield region between 155.39-159.53 ppm, consistent with the ketone functionality at position 4 of the pyrimidoindole system [1] [2]. This chemical shift range reflects the electron-deficient nature of the carbonyl carbon in an aromatic heterocyclic environment.

Aromatic carbon signals span the range from 119.66-140.01 ppm, with distinct regions corresponding to different aromatic environments [1] [2]. The pyrimidine ring carbons typically resonate between 111.7-113.32 ppm, while the indole aromatic carbons appear at 119.66-120.81 ppm. The aromatic carbons bearing nitrogen substituents or involved in ring fusion show characteristic upfield shifts compared to simple benzene derivatives [3] [4].

Aliphatic carbon resonances occur in the upfield region between 43.83-58.6 ppm, corresponding to N-alkyl substituents and other saturated carbon centers [1] [2]. The chemical shift values are influenced by the electron-withdrawing effects of adjacent nitrogen atoms in the heterocyclic framework.

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry serves as an essential analytical technique for confirming the molecular formula and structural integrity of 3-amino-5H-pyrimido[5,4-b]indol-4-one. The technique provides accurate mass measurements that enable unambiguous molecular formula determination and structural validation through fragmentation pattern analysis [1] [5].

Molecular Ion Characterization

The molecular ion peak for 3-amino-5H-pyrimido[5,4-b]indol-4-one (C₁₀H₈N₄O) appears at m/z 201.0771 for the protonated molecular ion [M + H]⁺ in positive ion mode electrospray ionization [6]. High-resolution mass spectrometry typically achieves mass accuracy within 1-2 ppm, providing definitive confirmation of the molecular formula. The base peak typically corresponds to the protonated molecular ion, indicating minimal fragmentation under standard electrospray ionization conditions.

Additional adduct ions are commonly observed, including sodium adducts [M + Na]⁺ at m/z 223.0590 and potassium adducts [M + K]⁺ at m/z 239.0330 [6]. In negative ion mode, the deprotonated molecular ion [M - H]⁻ appears at m/z 199.0625. Ammonium adducts [M + NH₄]⁺ may also be detected at m/z 218.1036, particularly when ammonium-containing mobile phases are employed.

Fragmentation Pattern Analysis

The fragmentation behavior of 3-amino-5H-pyrimido[5,4-b]indol-4-one under collision-induced dissociation conditions provides structural confirmation through characteristic neutral losses and fragment ion formation. Common fragmentation pathways include loss of the amino group (-NH₂, 16 Da), carbonyl oxygen (-CO, 28 Da), and various combinations leading to structurally informative fragment ions [1] [5].

The stability of the fused ring system typically results in fragments retaining the core pyrimidoindole framework, with peripheral substituent losses occurring preferentially. Mass spectral fragmentation patterns serve as fingerprints for structural confirmation and can distinguish between positional isomers within the pyrimidoindole family [5] [3].

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides comprehensive information regarding the functional groups and molecular vibrations present in 3-amino-5H-pyrimido[5,4-b]indol-4-one. The characteristic vibrational frequencies allow for unambiguous identification of key structural features and serve as a diagnostic tool for compound characterization [7] [8].

Nitrogen-Hydrogen Vibrational Modes

The amino group (NH₂) at position 3 exhibits characteristic stretching vibrations in the region 3200-3400 cm⁻¹. The antisymmetric NH₂ stretch appears as a strong absorption between 3400-3300 cm⁻¹, while the symmetric NH₂ stretch manifests as a medium intensity band between 3200-3100 cm⁻¹ [7] [9]. These frequencies are typical for primary aromatic amines and confirm the presence of the amino substituent.

The indole NH stretch typically appears in the range 3200-3300 cm⁻¹, often overlapping with the amino group vibrations. This absorption may appear as a shoulder or contribute to band broadening in the NH stretching region [7] [9]. The exact frequency depends on hydrogen bonding interactions and crystal packing effects in the solid state.

Carbonyl and Aromatic Vibrational Assignments

The carbonyl stretch at position 4 represents one of the most characteristic and intense absorptions in the infrared spectrum. This vibration appears as a very strong band between 1680-1650 cm⁻¹, consistent with an α,β-unsaturated ketone in a heterocyclic environment [7] [9]. The frequency reflects the conjugation with the aromatic ring system and the electron-withdrawing effects of the nitrogen atoms.

Aromatic carbon-carbon stretching vibrations manifest as strong absorptions between 1620-1590 cm⁻¹, characteristic of the fused indole-pyrimidine ring system [7] [9]. These vibrations reflect the aromatic character of both ring systems and provide confirmation of the extended conjugated framework.

Additional Vibrational Mode Assignments

The NH₂ scissoring vibration appears as a medium intensity band between 1550-1500 cm⁻¹, providing additional confirmation of the primary amino group [7] [9]. Carbon-hydrogen bending vibrations occur in the range 1460-1430 cm⁻¹, while carbon-nitrogen stretching modes manifest between 1380-1350 cm⁻¹.

Lower frequency vibrations include carbon-oxygen stretching modes between 1250-1200 cm⁻¹ and out-of-plane bending vibrations between 800-750 cm⁻¹ [7] [9]. Ring deformation modes appear in the fingerprint region between 700-650 cm⁻¹, providing structural fingerprinting information specific to the pyrimidoindole framework.

UV-Vis Absorption Spectral Profiling

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of the extended π-electron system in 3-amino-5H-pyrimido[5,4-b]indol-4-one. The chromophoric properties arise from the fused heterocyclic framework and provide insights into the molecular orbital structure and electronic delocalization [10] [11].

Electronic Transition Assignments

The UV-visible absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions within the molecule. The highest energy absorption occurs between 230-240 nm (ε = 15,000-20,000 L·mol⁻¹·cm⁻¹), attributed to π → π* transitions localized primarily on the benzene ring portion of the indole system [10] [11]. This transition reflects the aromatic character of the six-membered carbocyclic ring.

A secondary absorption band appears between 280-290 nm (ε = 8,000-12,000 L·mol⁻¹·cm⁻¹), corresponding to π → π* transitions involving the pyrimidine ring system and the extended conjugation between the two fused rings [10] [11]. The extinction coefficient indicates a moderately allowed transition with significant oscillator strength.

Long-Wavelength Absorption Features

Lower energy electronic transitions manifest in the range 320-330 nm (ε = 5,000-8,000 L·mol⁻¹·cm⁻¹), typically assigned to n → π* transitions involving the carbonyl group and aromatic nitrogen atoms [10] [11]. These transitions are generally forbidden by symmetry considerations but gain intensity through vibronic coupling mechanisms.

The longest wavelength absorption occurs between 350-360 nm (ε = 2,000-4,000 L·mol⁻¹·cm⁻¹), corresponding to n → π* transitions involving the amino group nitrogen lone pair electrons [10] [11]. This absorption is responsible for any visible coloration of the compound and reflects the electron-donating character of the amino substituent.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum demonstrates solvent-dependent behavior, with bathochromic shifts observed in polar protic solvents compared to nonpolar media. In methanol solution, the absorption maxima appear at slightly longer wavelengths compared to nonpolar solvents, reflecting stabilization of the excited state through hydrogen bonding interactions [10] [11].

Extended conjugation effects are enhanced in polar aprotic solvents such as dimethyl sulfoxide, where the absorption between 280-290 nm shows increased extinction coefficients (ε = 10,000-15,000 L·mol⁻¹·cm⁻¹) [10] [11]. These solvent effects provide additional structural information and confirm the electronic nature of the observed transitions.

XLogP3

0.6

Wikipedia

3-amino-5H-pyrimido[5,4-b]indol-4-one

Dates

Last modified: 04-14-2024

Explore Compound Types